7-(2-chlorophenyl)-4-(2,3,4-trifluorobenzoyl)-1,4-thiazepane

CAS No.: 1795430-71-5

Cat. No.: VC7202276

Molecular Formula: C18H15ClF3NOS

Molecular Weight: 385.83

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1795430-71-5 |

|---|---|

| Molecular Formula | C18H15ClF3NOS |

| Molecular Weight | 385.83 |

| IUPAC Name | [7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(2,3,4-trifluorophenyl)methanone |

| Standard InChI | InChI=1S/C18H15ClF3NOS/c19-13-4-2-1-3-11(13)15-7-8-23(9-10-25-15)18(24)12-5-6-14(20)17(22)16(12)21/h1-6,15H,7-10H2 |

| Standard InChI Key | JQBQXNBPIHOCBK-UHFFFAOYSA-N |

| SMILES | C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=C(C(=C(C=C3)F)F)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

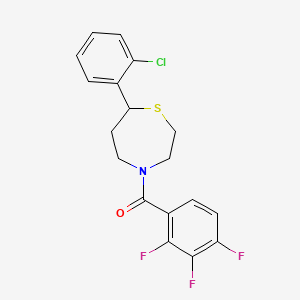

The compound’s IUPAC name, [7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(2,3,4-trifluorophenyl)methanone, delineates its core structure:

-

A 1,4-thiazepane ring (a seven-membered saturated heterocycle containing nitrogen and sulfur at positions 1 and 4).

-

A 2-chlorophenyl group attached to the thiazepane’s 7-position.

-

A 2,3,4-trifluorobenzoyl substituent linked via a ketone group at the thiazepane’s 4-position .

The SMILES notation C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=C(C(=C(C=C3)F)F)F encodes this arrangement, highlighting the spatial relationship between the thiazepane, chlorophenyl, and trifluorinated benzoyl groups.

Physicochemical Properties

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₅ClF₃NOS | |

| Molecular Weight | 385.83 g/mol | |

| CAS Registry | 1795430-71-5 | |

| InChI Key | JQBQXNBPIHOCBK-UHFFFAOYSA-N | |

| PubChem CID | 76151789 |

Notably, solubility data and thermodynamic parameters (e.g., melting point, logP) remain undisclosed in public sources, reflecting its status as a research-grade compound.

Synthesis and Preparation

Synthetic Pathways

While explicit synthetic protocols are proprietary, the structure suggests a multi-step approach involving:

-

Formation of the 1,4-thiazepane core: Likely via cyclization of a diamine with a sulfur-containing electrophile (e.g., 1,4-dibromobutane and thiourea).

-

Introduction of the 2-chlorophenyl group: Achievable through Friedel-Crafts alkylation or nucleophilic aromatic substitution.

-

Benzoylation at position 4: Coupling of 2,3,4-trifluorobenzoic acid derivatives (e.g., acid chloride) to the thiazepane’s nitrogen.

A plausible retrosynthetic analysis divides the molecule into three fragments:

-

Fragment A: 2-Chlorophenyl-thiazepane.

-

Fragment B: 2,3,4-Trifluorobenzoic acid.

-

Linkage: Amide or ketone bond formation.

Analytical Characterization

Though spectral data (NMR, MS) are unpublished, the Standard InChI string provided (InChI=1S/C18H15ClF3NOS/c19-13-4-2-1-3-11(13)15-7-8-23(9-10-25-15)18(24)12-5-6-14(20)17(22)16(12)21/h1-6,15H,7-10H2) permits computational validation of stereochemistry and conformational analysis.

Research Challenges and Opportunities

Synthetic Complexity

The trifluorobenzoyl moiety introduces steric and electronic challenges during acylation, necessitating optimized conditions (e.g., Schotten-Baumann reaction with in situ acid chloride generation).

Unmet Data Needs

Publicly available studies lack:

-

In vitro bioactivity profiles.

-

ADMET (absorption, distribution, metabolism, excretion, toxicity) data.

-

Crystal structures for target validation.

Future Directions

-

Fragment-based drug discovery: Leverage the thiazepane core as a versatile scaffold.

-

SAR studies: Systematic variation of substituents to elucidate pharmacophores.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume